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(11-Bromoundecyl)silane

Cat. No.: B1507905
M. Wt: 265.3 g/mol
InChI Key: KGWSWLMEYYPKKC-UHFFFAOYSA-N
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Description

Role of Silane (B1218182) Chemistry in Surface Engineering and Interfacial Science

Silane chemistry plays a pivotal role in surface engineering and interfacial science by enabling the precise modification of material surfaces. researchgate.net Organosilanes function as coupling agents, adhesion promoters, and crosslinking agents, effectively unifying dissimilar materials. researchgate.netnih.gov The fundamental mechanism involves the hydrolysis of alkoxy groups on the silane to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metals, and metal oxides) to form stable covalent siloxane (Si-O-Si) bonds. russoindustrial.ruresearchgate.netmdpi.com

This ability to form a durable link between inorganic substrates and organic polymers is crucial in the manufacturing of composites, coatings, adhesives, and sealants. russoindustrial.rumdpi.comchemimpex.com For instance, silanes are widely used to treat fillers like fiberglass in reinforced plastics, significantly improving the material's mechanical properties. polymersynergies.net Furthermore, the application of silane coatings can alter the surface energy of a material, rendering it hydrophobic (water-repellent) or self-cleaning. researchgate.netmdpi.comzmsilane.com This is particularly valuable in industries such as construction, automotive, and electronics for protecting surfaces from moisture, chemical exposure, and weathering. zmsilane.comchemimpex.com The science of creating these functional surfaces often involves the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. sphinxsai.comcecri.res.in

Overview of Functionalized Alkylsilanes in Contemporary Research

Functionalized alkylsilanes are at the forefront of contemporary materials research due to their ability to create surfaces with tailored properties. These molecules typically consist of a silane headgroup for anchoring to a substrate, an alkyl chain of varying length, and a terminal functional group that imparts specific chemical reactivity or physical properties to the surface. mdpi.com

Recent research has explored the use of mixed self-assembled monolayers (SAMs) of alkylsilanes with different chain lengths to control surface properties like wettability and liquid crystal (LC) alignment. nih.govacs.org For example, a mixed monolayer of a long-chain (e.g., C18) and a short-chain (e.g., C2) alkylsilane can promote homeotropic (perpendicular) alignment of liquid crystals while ensuring the surface remains wettable, a critical factor for LC-based sensor applications. nih.govacs.org

Furthermore, scientists are developing novel methods for the functionalization of alkylsilanes. One such approach involves a silver-mediated oxidative process that allows for the direct conversion of aliphatic carbon-silicon (C-Si) bonds into a variety of other functional groups, including C-O, C-S, and C-N bonds. nih.govsemanticscholar.orgrsc.org This strategy expands the toolkit for creating complex, multifunctional surfaces and materials. nih.govrsc.org The development of such versatile functionalization techniques is crucial for advancing fields like medicinal chemistry, agrochemicals, and materials science. nih.govrsc.org

Specific Context of (11-Bromoundecyl)silane within the Organosilane Family

This compound is a bifunctional organosilane that serves as a prime example of a functionalized alkylsilane. It is typically available with different reactive headgroups, such as trichlorosilane (B8805176) or trialkoxysilane groups, which facilitate strong bonding to substrates. chemimpex.comcymitquimica.comcymitquimica.com The molecule is characterized by an eleven-carbon alkyl chain, which provides a defined spacer length, and a terminal bromine atom. cymitquimica.com

The presence of the bromine atom is particularly significant as it enhances the molecule's reactivity, serving as a versatile handle for further chemical transformations through reactions like nucleophilic substitution. cymitquimica.comcymitquimica.com This allows for the subsequent attachment of a wide array of other functional molecules, making this compound a valuable precursor for creating complex, functionalized surfaces. cymitquimica.comrsc.org

Its primary application lies in surface modification and the formation of self-assembled monolayers (SAMs). chemimpex.comrsc.org Researchers utilize this compound and its derivatives to create well-defined surfaces on materials like glass, silicon wafers, and metals. chemimpex.comrsc.org These surfaces can then be used for a variety of research purposes, including the study of interfacial phenomena and the development of biocompatible materials or sensors. chemimpex.comscispace.com The combination of a robust anchoring group, a long alkyl chain contributing to ordered packing, and a reactive terminal group makes this compound a crucial component in the field of materials science for fabricating novel and tailored surfaces. chemimpex.comcymitquimica.com

Table 1: Physicochemical Properties of (11-Bromoundecyl)trichlorosilane

PropertyValue
CAS Number 79769-48-5 chemimpex.comalfa-chemistry.com
Molecular Formula C11H22BrCl3Si chemimpex.comalfa-chemistry.com
Molecular Weight 368.64 g/mol chemimpex.comalfa-chemistry.com
Appearance Colorless to yellow clear liquid chemimpex.comchemimpex.com
Density 1.26 g/mL chemimpex.comchemimpex.com
Boiling Point 65 °C / 40 mmHg chemimpex.comchemimpex.com
IUPAC Name 11-bromoundecyl(trichloro)silane alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25BrSi B1507905 (11-Bromoundecyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H25BrSi

Molecular Weight

265.3 g/mol

IUPAC Name

11-bromoundecylsilane

InChI

InChI=1S/C11H25BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2,13H3

InChI Key

KGWSWLMEYYPKKC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC[SiH3])CCCCCBr

Origin of Product

United States

Synthetic Methodologies for 11 Bromoundecyl Silane

Strategies for Carbon-Silicon Bond Formation

The construction of the robust carbon-silicon bond is the cornerstone of synthesizing (11-Bromoundecyl)silane. The two principal methods employed are the hydrosilylation of a terminal alkene and the Grignard reaction.

Hydrosilylation

Hydrosilylation is the most common and direct method for synthesizing ω-bromoalkylsilanes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of this compound precursors, the reaction is typically carried out between 11-bromo-1-undecene (B109033) and a hydrosilane, such as trichlorosilane (B8805176) (HSiCl₃). chemimpex.com

The reaction is catalyzed by platinum complexes, with Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) being a classic choice. rug.nl The process involves mixing the reactants, often using an excess of the hydrosilane which can also serve as the solvent, and heating the mixture to ensure the reaction proceeds to completion. chemimpex.comrug.nl The resulting product is typically an (11-bromoundecyl)halosilane, such as (11-bromoundecyl)trichlorosilane, which is a versatile intermediate that can be used directly for surface silanization or converted to other silane (B1218182) derivatives. chemimpex.comrug.nl

ReactantsCatalystSolventTemperature (°C)ProductReference
11-bromo-1-undecene, Trichlorosilane (HSiCl₃)Hexachloroplatinic acid (H₂PtCl₆)Excess HSiCl₃ / Toluene60(11-bromoundecyl)trichlorosilane chemimpex.com
11-bromo-1-undecene, Trichlorosilane (HSiCl₃)Chloroplatinic acid in ethanol/dimethoxyethaneExcess HSiCl₃Room Temp, then heat(11-bromoundecyl)trichlorosilane cornell.edu

Grignard Reaction

An alternative strategy for forming the C-Si bond is through a Grignard reaction. This classic organometallic reaction involves the nucleophilic attack of a Grignard reagent on a silicon electrophile. gelest.com In the context of this compound synthesis, this would theoretically involve the formation of an 11-bromoundecylmagnesium halide. However, the presence of the terminal bromide and the Grignard functionality on the same molecule can lead to self-quenching (Wurtz-type coupling).

A more practical Grignard approach involves starting with a dihaloalkane, such as 1,11-dibromoundecane. Monoreaction with magnesium would form the Grignard reagent at one end, which can then react with a silicon halide, like silicon tetrachloride (SiCl₄). gelest.com This method is less direct and controlling the stoichiometry to prevent double addition can be challenging. The choice of solvent is critical, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard, as they stabilize the Grignard reagent. gelest.com The "reverse addition" technique, where the Grignard reagent is added to the silane, is often preferred to favor partial substitution. gelest.com

Approaches to Introducing Terminal Bromine Functionality

The most efficient and widely adopted strategy for incorporating the terminal bromine is to utilize a starting material that already contains this functionality.

The hydrosilylation route exemplifies this approach perfectly by starting with 11-bromo-1-undecene. chemimpex.comrug.nl The terminal double bond serves as the reactive site for C-Si bond formation, while the bromo group at the other end of the alkyl chain remains intact during the platinum-catalyzed reaction. This preserves the bromine functionality in the final product without the need for a separate halogenation step, making the synthesis highly atom-economical and efficient.

An alternative, multi-step pathway would involve:

Synthesizing an ω-hydroxyalkylsilane, for example, by hydrosilylation of 10-undecen-1-ol.

Converting the terminal hydroxyl group to a bromide. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).

Purification Techniques for Research-Grade this compound

Achieving high purity is critical for the subsequent use of this compound, especially in applications like the formation of self-assembled monolayers (SAMs) where impurities can introduce defects. The purification method depends on the specific properties of the synthesized silane derivative (e.g., trichloro-, trimethoxy-, or trihydrido-).

Vacuum Distillation

For volatile and thermally stable silane derivatives, such as (11-bromoundecyl)trichlorosilane, vacuum distillation is a highly effective purification technique. rug.nl This method separates the desired product from non-volatile catalyst residues and any high-boiling point polymeric side products. A specific apparatus, the Kugelrohr, is often used for distillation at very low pressures (e.g., 0.01-0.02 mbar) and elevated temperatures (120-130 °C), which allows for the purification of high-boiling liquids. rug.nl

Column Chromatography

For less volatile or thermally sensitive silane derivatives, column chromatography is the purification method of choice. libretexts.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina. libretexts.org A solvent system (eluent) is chosen to move the components through the column at different rates. For non-polar compounds like alkylsilanes, a non-polar solvent system such as hexane/ethyl acetate (B1210297) is often employed. researchgate.net If the silane has been functionalized with basic groups (e.g., amines), a modified stationary phase like amine-functionalized silica may be used to prevent peak tailing and improve separation. biotage.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure compound. libretexts.org

Interfacial Adsorption and Self Assembly Mechanisms of 11 Bromoundecyl Silane

Adsorption Dynamics on Diverse Substrate Materials

The interaction of silanes with surfaces is highly dependent on the nature of both the silane's reactive group (e.g., hydrido-, chloro-, or alkoxy-silane) and the substrate's chemical composition and state (e.g., metallic, semiconductor, oxide-covered, or oxide-free). gelest.comuni-tuebingen.de Trihydridosilanes, such as (11-Bromoundecyl)silane, exhibit distinct adsorption behaviors compared to the more common alkoxysilanes, particularly on oxide-free surfaces. gelest.com

Interaction with Metal Surfaces (e.g., Au, Cu)

The adsorption of this compound, a trihydridosilane, has been evaluated on several oxide-free metal substrates. researchgate.netgelest.com The bromo-functional group serves as a useful tag for detection via X-ray Photoelectron Spectroscopy (XPS), confirming the compound's adsorption. gelest.com

Research indicates that alkyltrihydridosilanes interact with a variety of clean metal surfaces, including gold (Au) and titanium (Ti). gelest.com The proposed mechanism for this chemisorption involves a dissociative-adsorption of the silane (B1218182), where the Si-H bonds break, leading to either the release of hydrogen gas or the absorption of hydrogen by the metal substrate. gelest.com The strength of this interaction appears to correlate with the metal's ability to adsorb or coordinate with hydrogen. gelest.com For instance, after rinsing, the XPS signal intensity for the bromine tag on this compound was found to be stronger on titanium than on gold, suggesting a more robust attachment to the titanium surface. gelest.com

While direct studies on this compound on copper (Cu) are limited, related research on methylsilane on a Cu(111) surface showed the formation of a copper silicide overlayer at elevated temperatures, indicating a strong chemical interaction. researchgate.net Generally, trihydridosilanes are more reactive towards these metal surfaces than their monohydridosilane counterparts. gelest.com

Engagement with Semiconductor Interfaces (e.g., Si, Ge)

This compound demonstrates a significant interaction with silicon (Si) surfaces. gelest.com XPS studies comparing its adsorption on clean silicon versus silicon dioxide revealed a much stronger binding to the clean silicon surface. gelest.com This highlights the preference of hydridosilanes for oxide-free substrates. gelest.com

Furthermore, the trichloro- derivative, (11-bromoundecyl)trichlorosilane, has been successfully used to form SAMs on silicon nitride (Si₃N₄) surfaces after the removal of the native silicon oxide layer with hydrofluoric acid. researchgate.netacs.orgconsensus.app The resulting organic films on these silicon-based materials are described as mechanically robust. researchgate.netacs.org Characterization using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and contact angle goniometry confirms the structure of these SAMs on solid silicon nitride surfaces. researchgate.netacs.org There is currently a lack of specific research findings regarding the interaction of this compound with Germanium (Ge) interfaces.

Behavior on Oxide-Free and Hydrogenated Substrates

A key characteristic of trihydridosilanes like this compound is their effective interaction with clean, hydrogenated, and fresh metal and metalloid surfaces, in stark contrast to their minimal interaction with anhydrous oxide surfaces. researchgate.netgelest.com This behavior is the reverse of what is typically observed for alkoxysilanes, which rely on hydroxyl-rich oxide surfaces for condensation reactions. gelest.comresearchgate.net

The ability to form robust monolayers on oxide-free substrates has been demonstrated, for example, on Si₃N₄ surfaces treated with hydrofluoric acid to strip the oxide layer. researchgate.netacs.org This process allows for the direct formation of a silane monolayer without an intervening oxide layer, creating a robust, covalently attached organic film. researchgate.netacs.orgconsensus.app The proposed mechanism on these substrates involves the dissociative adsorption of the silane, followed by topmost atom layer insertion and surface reconstruction. researchgate.net This direct binding is crucial for applications requiring strong, stable surface modifications. researchgate.netacs.org

Formation of Self-Assembled Monolayers (SAMs)

The formation of a SAM is a process where molecules spontaneously organize into an ordered, single-molecule-thick layer on a substrate. gelest.comsigmaaldrich.com For silanes, this process can occur from either a solution or vapor phase and results in a permanent modification of the surface through the formation of stable Si-O-M (metal) or Si-O-Si bonds. gelest.comuni-tuebingen.de

Kinetics and Thermodynamics of SAM Formation

While specific kinetic data for this compound is not extensively detailed in the available literature, the general kinetics of silane SAM formation are understood to be a multi-step process. The initial adsorption is typically very rapid, occurring within seconds to minutes, leading to significant surface coverage. sigmaaldrich.com This is followed by a slower, longer-term reorganization and ordering phase, where the alkyl chains align and pack into a more thermodynamically stable, condensed state. sigmaaldrich.com

Studies on other alkyltrichlorosilanes, such as 7-octenyltrichlorosilane, provide insight into the factors affecting formation kinetics. illinois.edu Key parameters include:

Humidity: The presence of a thin layer of water on the substrate is crucial for the hydrolysis of chlorosilanes, which is a necessary step for polymerization and bonding to the surface. The rate of assembly can be significantly slower at lower ambient humidity. illinois.edu

Concentration: The concentration of the silane in the deposition solution affects the growth rate. For instance, in one study, a film growth rate constant of 0.05 s⁻¹ was observed for a 50 mM ink concentration. illinois.edu

Temperature: Increasing the deposition temperature can slightly increase the film growth rate. illinois.edu

The thermodynamics of the process are driven by the strong, covalent bond formed between the silicon headgroup and the substrate, as well as the van der Waals interactions between the adjacent alkyl chains, which favor a densely packed structure. sigmaaldrich.com

Structural Characteristics and Packing Density of Monolayers

The final structure and quality of the SAM depend heavily on the precursor molecule, the substrate, and the deposition conditions. gelest.comuni-tuebingen.de SAMs of (11-bromoundecyl)trichlorosilane on oxide-free Si₃N₄ have been shown to be robust and can be characterized by various surface-sensitive techniques. researchgate.netacs.org

SubstrateSilane DerivativeCharacterization MethodsStructural FindingsReference
HF-Treated Si₃N₄(11-bromoundecyl)trichlorosilaneContact Angle Goniometry, FTIRFormation of a mechanically robust, long-chain organic SAM. researchgate.net, acs.org
Gold (Au)This compoundXPSAdsorption confirmed; moderate interaction strength post-rinse. gelest.com
Titanium (Ti)This compoundXPSAdsorption confirmed; strong interaction strength post-rinse. gelest.com
Silicon (Si)This compoundXPSStrong interaction with clean Si surface, slight interaction with SiO₂. gelest.com
Generic Substrate(11-bromoundecyl)trimethoxysilaneNot SpecifiedSAMs exhibit disordered alkyl chains.

Proposed Reaction Pathways during Surface Derivatization

The derivatization of hydrogen-terminated or oxide-free metal and metalloid surfaces, such as silicon, with this compound involves a distinct set of reaction pathways that differ significantly from the hydrolysis and condensation mechanisms typical for alkoxysilanes or chlorosilanes on hydroxylated surfaces. For trihydridosilanes like this compound, the process is understood to initiate with the dissociative adsorption of the silane, leading to significant interaction with the substrate itself. researchgate.net A proposed mechanism involves several key steps, beginning with the interaction of the silane group with the surface, followed by dehydrogenation, the formation of a highly reactive silylene intermediate, and subsequent molecular insertion that results in a restructuring of the surface atoms. researchgate.net

This direct reaction with the surface allows for the formation of robust, covalently bound self-assembled monolayers (SAMs) without the requirement of an intervening oxide layer. acs.orgresearchgate.net The process is driven by the reactivity of the Si-H bonds with the substrate, enabling the formation of a stable, direct Si-substrate bond. researchgate.net

Dehydrogenation and Silylene Intermediate Formation

The initial and critical step in the surface derivatization process with this compound on a suitable substrate is believed to be dehydrogenation. researchgate.net This process involves the dissociative adsorption of the silane's SiH₃ group onto the surface. The proposed pathway begins with the silane molecule adsorbing over a metal or metalloid atom on the substrate. researchgate.net It then reorients to interact more directly with strained bonds on the substrate surface. researchgate.net

This interaction facilitates the elimination of hydrogen (H₂), leading to the formation of a silylene intermediate (a species containing a divalent silicon atom, :SiH-). researchgate.net This dehydrogenation step is a key differentiator from other silanization chemistries and is fundamental to the subsequent surface reactions. researchgate.netkaust.edu.sa The silylene species is highly reactive and readily engages with the substrate in the next phase of the derivatization.

Table 1: Proposed Mechanistic Steps for Trihydridosilane Adsorption

StepDescriptionIntermediate Species
1. Adsorption The silane molecule initially adsorbs onto the substrate.Physisorbed Silane
2. Reorientation The molecule reorients to interact with strained surface bonds.Oriented Silane
3. Dehydrogenation Dissociative adsorption occurs with the elimination of H₂.Silylene Intermediate
4. Insertion & Restructuring The silylene intermediate inserts into the substrate's atomic layer.Covalently Bound Silane

This table summarizes the proposed sequence of events during the surface derivatization by a trihydridosilane like this compound on an oxide-free substrate. researchgate.net

Molecular Insertion and Surface Restructuring Phenomena

Following the formation of the silylene intermediate, a molecular insertion and surface restructuring phase occurs. researchgate.net The highly reactive silylene intermediate is proposed to insert directly into the topmost atomic layer of the substrate. researchgate.net This insertion event is not a simple surface attachment; it leads to a concomitant restructuring of the substrate's surface atoms to accommodate the new covalent bond. researchgate.net

This mechanism has been observed in related systems, such as the reaction of octylsilane (B1236092) on a gold surface, where the molecular adsorption breaks the surface reconstruction, resulting in mobile gold atoms. researchgate.net Similarly, studies involving methylsilane on copper have shown the formation of copper silicide, indicating a deep restructuring of the surface. researchgate.net For this compound, this insertion creates a direct and robust silicon-substrate bond, effectively anchoring the molecule. The evaluation of molecules like 1,10-disiladecane, which has silane groups at both ends, helps in understanding the effects of this molecular insertion mechanism. researchgate.net The result is a stable, covalently attached monolayer where the alkyl chain, terminating with a bromine atom, is oriented away from the surface, available for further functionalization. researchgate.netacs.org

Post Synthetic Functionalization Strategies Employing the Bromine Moiety

Nucleophilic Substitution Reactions for Surface Derivatization

Nucleophilic substitution is a foundational class of reactions in organic chemistry where an electron-rich species, the nucleophile, replaces a leaving group on an electrophilic carbon atom. wikipedia.orgorganic-chemistry.orgkhanacademy.org In the context of surfaces modified with (11-Bromoundecyl)silane, the bromine atom acts as an excellent leaving group, allowing for its displacement by a variety of nucleophiles. youtube.com This process is a powerful and straightforward method for introducing diverse functionalities onto a substrate.

The conversion of the terminal bromine can be achieved with high efficiency, often leading to a quantitative transformation of the surface-bound groups. researchgate.net A range of nucleophiles has been successfully employed to create surfaces with tailored chemical properties. For instance, reacting the bromine-terminated monolayer with sodium azide (B81097) (NaN₃) yields an azide-terminated surface. researchgate.netnih.gov Similarly, treatment with reagents like potassium thiocyanate (B1210189) (KSCN) or sodium sulfide (B99878) (Na₂S) can introduce thiocyanate or sulfide groups, respectively. researchgate.net

These initial transformations open the door to further chemical modifications. The azide-terminated surfaces, for example, are precursors for "click" chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, enabling the attachment of complex molecules. Subsequent reduction of the introduced functional groups can also lead to other valuable surface terminations. For example, azide groups can be reduced to primary amines (-NH₂), and thiocyanate groups can be converted to thiols (-SH). researchgate.netresearchgate.net This two-step approach significantly broadens the spectrum of accessible surface functionalities starting from a single precursor. nih.govresearchgate.net

Below is a table summarizing various nucleophilic substitution reactions performed on bromine-terminated surfaces.

Nucleophile ReagentResulting Surface FunctionalitySubsequent TransformationsFinal Functional Group
Sodium azide (NaN₃)Azide (-N₃)Reduction (e.g., with LiAlH₄)Amine (-NH₂)
Potassium thiocyanate (KSCN)Thiocyanate (-SCN)Reduction (e.g., with LiAlH₄)Thiol (-SH)
Sodium sulfide (Na₂S)Sulfide (-S-)-Sulfide (-S-)
Sodium disulfide (Na₂S₂)Disulfide (-S-S-)-Disulfide (-S-S-)
Ammonia (NH₃)Amine (-NH₂)-Amine (-NH₂)

This table illustrates common nucleophilic substitution reactions used to functionalize bromine-terminated self-assembled monolayers.

Coupling Reactions for Grafting Advanced Molecular Architectures

Beyond simple nucleophilic substitutions, the bromine moiety on silanized surfaces serves as a handle for more complex carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals like palladium. mdpi.com These coupling reactions are instrumental in grafting sophisticated molecular architectures, such as conjugated systems, polymers, or biomolecules, directly onto the surface.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govnih.gov A surface functionalized with this compound can act as the unsaturated halide component, allowing for the attachment of various vinyl compounds. This reaction is highly valued for its tolerance of a wide range of functional groups. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgyoutube.com This reaction can be adapted to couple terminal alkynes to the bromine-terminated surface, introducing alkynyl groups. These groups can then serve as points for further modification, for example, through alkyne-azide "click" chemistry.

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org For surfaces modified with this compound, the bromine atom can react with various organoboron reagents, enabling the grafting of aryl, vinyl, or other organic fragments onto the substrate. nih.govmdpi.com The reaction conditions are generally mild and tolerant of many functional groups.

The table below provides an overview of these key coupling reactions.

Coupling ReactionReactantsCatalyst SystemResulting Linkage
Heck ReactionAlkenePalladium catalyst, BaseC-C single bond (from alkyl bromide), substituted alkene
Sonogashira ReactionTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, BaseAlkynyl group attached to the alkyl chain
Suzuki ReactionOrganoboron compound (e.g., boronic acid)Palladium catalyst, BaseC-C single bond between the alkyl chain and the organic group from the organoboron reagent

This table summarizes major palladium-catalyzed coupling reactions applicable to bromine-terminated surfaces for creating advanced molecular structures.

Utilization of Bromine as a Chemical Probe for Surface Analysis

The bromine atom itself is a useful feature for the characterization of the silanized surface. Its presence, concentration, and chemical environment can be monitored using surface-sensitive analytical techniques, providing direct evidence of the monolayer's formation and subsequent chemical transformations.

X-ray Photoelectron Spectroscopy (XPS) is a primary tool for this purpose. diva-portal.orgbyu.edu XPS analysis can detect the elemental composition of the surface. researchgate.net The presence of a bromine signal, specifically the Br 3d peak, confirms the successful immobilization of this compound on the substrate. researchgate.net The intensity of this peak can be used to estimate the surface coverage of the silane (B1218182).

Furthermore, XPS is invaluable for monitoring the progress of the post-synthetic functionalization reactions described above. researchgate.net For example, in a nucleophilic substitution reaction where bromine is replaced by an azide group, the disappearance or attenuation of the Br 3d signal and the simultaneous appearance of a nitrogen (N 1s) signal would indicate a successful reaction. unica.itnih.gov This ability to track the elemental changes on the surface provides quantitative insights into reaction yields and the purity of the resulting functionalized layer.

In addition to XPS, other surface analysis techniques can be employed. For instance, Atomic Force Microscopy (AFM) can be used to study the morphology and roughness of the surface before and after silanization and subsequent functionalization, providing information about the homogeneity and packing of the molecular layer. nih.gov

Applications in Advanced Materials and Nanofabrication

Surface Wettability Modulation and Superhydrophobic Coatings

The ability to control the wettability of a surface—its affinity for water—is crucial for a wide range of applications, including self-cleaning coatings, anti-icing surfaces, and microfluidic devices. (11-Bromoundecyl)silane plays a key role in achieving this control through the formation of self-assembled monolayers (SAMs).

When a substrate with hydroxyl groups (like silicon wafers or glass) is exposed to this compound, the silane (B1218182) head group (e.g., trichlorosilane (B8805176) or trimethoxysilane) reacts with the surface to form a stable, covalently bonded monolayer. The long, 11-carbon alkyl chains then orient themselves away from the surface, creating a new, organic interface.

The nature of this new surface dramatically alters its wettability. The nonpolar alkyl chains of the this compound SAM reduce the surface energy, leading to a significant increase in the water contact angle and rendering the surface hydrophobic. Research has demonstrated that the formation of SAMs from different this compound precursors, such as the triethoxy and trimethoxy versions, results in surfaces with high water contact angles, indicative of their hydrophobicity. amazonaws.com

To achieve superhydrophobicity, which requires a water contact angle greater than 150°, the chemical hydrophobicity imparted by the this compound SAM is often combined with micro- or nanoscale surface roughness. This combination traps air between the water droplets and the surface, further reducing the contact area and leading to extreme water repellency.

Table 1: Contact Angle Measurements of Modified Silicon Substrates amazonaws.com

Surface Modification StepWater Contact Angle (°)
Piranha-activated Si-wafer< 10
After SAM formation with (11-Bromoundecyl)triethoxysilane82 ± 2
After SAM formation with (11-Bromoundecyl)trimethoxysilane76 ± 2

This table illustrates the change in surface wettability of a silicon wafer after modification with different this compound precursors. The significant increase in the water contact angle after SAM formation demonstrates the effective hydrophobization of the surface.

Integration into Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Processes

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are powerful techniques for creating thin films with precise thickness and composition control. While direct integration of this compound as a primary precursor in continuous ALD or CVD film growth is not extensively documented, its role as a surface functionalization agent is critical for these processes.

The formation of a this compound SAM on a substrate can act as a template or an adhesion layer for subsequent ALD or CVD processes. The terminal bromine atom of the SAM can be chemically modified to introduce other functional groups, which can then act as specific nucleation sites for the deposition of a desired material. This "area-selective" deposition is a key goal in nanofabrication, allowing for the bottom-up construction of complex patterns and devices.

Furthermore, the principles of gas-phase deposition of silanes are well-established and share similarities with CVD processes. The vapor-phase deposition of organosilanes can lead to the formation of high-quality monolayers with less aggregation compared to solution-based methods. This approach is particularly relevant for coating complex, three-dimensional structures.

Fabrication of Designer Interfaces for Specific Material Properties

The true power of this compound lies in its ability to create "designer interfaces"—surfaces that are precisely engineered to exhibit specific chemical and physical properties. The terminal bromine atom on the SAM is a versatile chemical handle that can be transformed into a wide array of other functional groups through nucleophilic substitution reactions.

This post-functionalization capability allows for the creation of surfaces with tailored properties, such as:

Biocompatible Surfaces: The bromine can be replaced with molecules that promote or resist protein adsorption and cell adhesion, which is crucial for medical implants and biosensors.

Chemically Reactive Surfaces: The introduction of specific chemical groups can create surfaces that act as catalysts or as platforms for chemical sensing.

Patterned Surfaces: Using techniques like microcontact printing or photolithography, the this compound SAM can be patterned, and subsequent chemical modifications can create chemically patterned surfaces for applications in microarrays and lab-on-a-chip devices.

The ability to control the chemical composition of a surface at the molecular level is a cornerstone of modern materials science, and this compound is a key enabler of this technology.

Development of Functionalized Platforms for Nanoscale Assemblies

The creation of ordered assemblies of nanoscale components, such as nanoparticles and nanowires, is essential for the development of next-generation electronic, optical, and sensing devices. Functionalized surfaces created with this compound can serve as platforms to direct the assembly of these nanoscale building blocks.

The process typically involves two steps:

Surface Functionalization: A SAM of this compound is formed on a substrate.

Directed Assembly: The terminal bromine atoms are either used directly or modified to create specific binding sites for the nanoscale components. These binding sites can be patterned to guide the assembly of the nanoparticles into desired arrangements.

For example, the bromine can be converted to an azide (B81097) group, which can then participate in "click chemistry" reactions to attach nanoparticles with complementary functional groups. This approach allows for the precise positioning of nanoparticles on a surface, leading to the fabrication of functional nanostructures.

The directed assembly of nanomaterials is a powerful bottom-up approach to nanofabrication, and the versatility of this compound in creating functional platforms is a key driver of progress in this field. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Interfacial Characterization

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Elemental Analysis of Modified Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique that provides invaluable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For surfaces modified with (11-Bromoundecyl)silane, XPS is instrumental in confirming the successful deposition of the monolayer and assessing its chemical integrity.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The binding energy of the ejected photoelectrons can be calculated, which is characteristic of each element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the local bonding environment of the atoms.

When analyzing a this compound monolayer on a silicon substrate with a native oxide layer (Si/SiO₂), XPS spectra would be acquired for the Si 2p, C 1s, O 1s, and Br 3d core levels.

Silicon (Si 2p): The high-resolution Si 2p spectrum is particularly informative. It can be deconvoluted to distinguish between several silicon species: the underlying elemental silicon (Si⁰) from the wafer (typically ~99.4 eV), the silicon dioxide (Si⁴⁺) of the native oxide layer (~103.5 eV), and the silicon atoms of the this compound that have formed siloxane (Si-O-Si) bonds with the surface and adjacent molecules (organic Si, ~102 eV). nrel.govaps.org The presence and relative intensity of the organic Si peak confirm the covalent attachment of the silane (B1218182) to the substrate.

Bromine (Br 3d): The detection of the Br 3d signal is direct evidence of the presence of the this compound monolayer. Research on monolayers formed from (11-Bromoundecyl)trichlorosilane has shown the characteristic Br 3d peak at a binding energy of approximately 71 eV. The Br 3d peak consists of a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. The preservation of the bromine atom at the terminus of the alkyl chain is crucial for subsequent chemical modifications.

Carbon (C 1s): The C 1s spectrum confirms the presence of the undecyl alkyl chain. The main peak, typically observed around 285.0 eV, corresponds to the C-C and C-H bonds of the hydrocarbon chain. A smaller component at a slightly higher binding energy can be attributed to the C-Br bond.

Interactive Table: Representative XPS Binding Energies for this compound Monolayer Components

ElementCore LevelChemical StateTypical Binding Energy (eV)
SiliconSi 2pElemental Si (Substrate)~99.4
Organic Silane (R-Si -O)~102
Silicon Dioxide (SiO₂)~103.5
BromineBr 3dC-Br ~71
CarbonC 1sC -C, C -H~285.0
C -Br~286.5

Note: These are typical values and can vary slightly depending on the specific instrumentation, calibration, and substrate.

Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) for Depth Profiling of Surface Layers

While standard XPS provides compositional information from the near-surface region, Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) is a non-destructive technique that yields information about the depth distribution of elements and chemical states within the ultrathin film. thermofisher.com This is achieved by varying the take-off angle (the angle between the sample surface and the electron analyzer), which changes the effective analysis depth. At higher take-off angles (more grazing angles), the technique becomes more surface-sensitive.

For a this compound monolayer on Si/SiO₂, ARXPS is used to:

Confirm the layered structure: By monitoring the relative intensities of the substrate (Si, SiO₂) and overlayer (C, Br) signals as a function of the take-off angle, the expected layered arrangement can be confirmed. The signals from the outermost elements (Br and C) should become more intense relative to the substrate signals (Si) at more grazing angles.

Estimate the monolayer thickness: The attenuation of the substrate's photoelectron signal by the overlying silane layer can be used to calculate the thickness of the monolayer. The relationship is typically modeled using the Beer-Lambert law. For long-chain alkylsilanes, the monolayer thickness is expected to be related to the length of the molecule. For an 11-carbon chain, the theoretical length is approximately 1.5 to 1.7 nm, depending on the tilt angle of the molecules with respect to the surface normal. Experimental studies on similar long-chain alkylsilanes have reported thicknesses in this range. bawue.de For instance, studies on a 3-(mercaptopropyl)-trimethoxysilane (MPTMS) layer on gold determined a thickness of approximately 0.5 nm, which is consistent with the shorter chain length of that molecule. mdpi.com

Interactive Table: Expected ARXPS Signal Intensity Changes with Take-off Angle

SignalElementExpected Trend as Take-off Angle IncreasesRationale
OverlayerBr 3d, C 1sRelative intensity increasesMore sensitive to the outermost layer
SubstrateSi 2p (elemental)Relative intensity decreasesSignal is attenuated by the overlayer

Scanning Tunneling Microscopy (STM) for Real-Space Imaging of Adsorption and Surface Structures

Scanning Tunneling Microscopy (STM) is a powerful real-space imaging technique capable of achieving atomic resolution, providing detailed insights into the topography and local electronic structure of surfaces. It operates by scanning a sharp conductive tip over a conductive or semiconducting surface at a very small distance. A bias voltage is applied between the tip and the sample, allowing electrons to tunnel across the vacuum gap. The tunneling current is exponentially dependent on the tip-sample distance, which provides the high vertical resolution.

When applied to surfaces modified with this compound, particularly on substrates like silicon or gold, STM can reveal:

Surface Coverage and Homogeneity: STM can directly visualize the extent of monolayer formation, identifying any pinholes, defects, or areas of incomplete coverage.

Molecular Ordering: The technique can determine the arrangement of the silane molecules on the surface. While long-chain alkanethiols on gold often form highly ordered, crystalline-like domains, monolayers formed from the reaction of alkylsilanes on silicon surfaces typically exhibit a lack of long-range order. STM imaging would likely reveal a disordered or amorphous packing of the this compound molecules on a silicon substrate.

Adsorption Sites and Conformation: High-resolution STM can sometimes provide information on how individual molecules are oriented and bonded to the substrate. For functionalized alkanes, the terminal group (in this case, bromine) can often be distinguished in STM images due to its different electronic properties compared to the alkyl chain. Studies on brominated alkanes on graphite (B72142) have shown that the bromine atom can appear as a distinct, often brighter, feature in the STM image, arising from electronic effects rather than simple topography.

While specific STM images of this compound are not widely available, images of similar long-chain functionalized alkanes on substrates like Highly Oriented Pyrolytic Graphite (HOPG) show self-assembled lamellar structures where the functional groups are clearly visible. These studies provide a model for how this compound might be visualized, with the alkyl chains lying flat on the surface in ordered rows and the bromine atoms providing a distinct electronic contrast.

Other Surface-Sensitive Spectroscopic Techniques for Interfacial Analysis

A comprehensive characterization of this compound monolayers often involves a suite of complementary techniques.

Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This vibrational spectroscopy technique is highly sensitive to the chemical structure of surface-adsorbed species. For a this compound monolayer on a suitable ATR crystal (like Germanium or Silicon), ATR-FTIR can confirm the presence of the alkyl chain through the detection of C-H stretching vibrations. The positions of the symmetric (νₛ) and asymmetric (νₐ) methylene (B1212753) (CH₂) stretching modes, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, can provide information about the conformational order of the alkyl chains. Highly ordered, all-trans chains exhibit peaks at lower wavenumbers, while disordered, gauche-rich chains show peaks at higher wavenumbers. ATR-FTIR spectra of the related molecule 11-bromo-1-undecene (B109033) attached to silicon nanocrystals show prominent C-H stretching peaks, confirming the presence of the alkyl chain on the surface.

X-ray Reflectivity (XRR): XRR is a non-destructive technique used to determine the thickness, roughness, and electron density of thin films with sub-angstrom precision. aps.org By measuring the specular reflection of X-rays at grazing incidence angles, an interference pattern is generated from which a one-dimensional electron density profile normal to the surface can be reconstructed. For a this compound monolayer, XRR would provide a precise measurement of the average monolayer thickness, the thickness of the underlying SiO₂ layer, and the roughness of the substrate-silane and silane-air interfaces. dtic.mil Studies on brominated fatty acid monolayers have successfully used XRR to determine the film thickness and even locate the position of the bromine atom within the layer. nih.gov

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of molecules at interfaces. harvard.edu It is particularly useful for probing the molecular orientation and conformational order of the terminal groups of a monolayer. For this compound, SFG could be used to study the orientation and order of the terminal methylene and the C-Br group, providing insights into the surface structure that are not accessible with other techniques.

Computational and Theoretical Investigations of 11 Bromoundecyl Silane Interactions

Density Functional Theory (DFT) Studies of Adsorption Geometries and Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the adsorption geometries and energies of molecules on surfaces. While specific DFT studies on (11-Bromoundecyl)silane are not extensively documented in publicly available literature, the principles can be inferred from studies on similar alkylsilanes.

DFT calculations for alkylsilanes, such as methylsilane on gold surfaces, have been used to identify preferred chemisorption sites, such as hollow and atop sites. researchgate.net For this compound adsorbing on a hydroxylated surface like silica (B1680970), DFT would be employed to model the interaction between the silane (B1218182) headgroup and the surface hydroxyl (-OH) groups. These calculations can predict the most stable adsorption configurations, including the bond lengths and angles between the silicon atom of the silane and the oxygen atoms of the surface.

Table 1: Illustrative DFT-Calculated Adsorption Energies for Similar Alkylsilanes on a Silica Surface

Adsorption ConfigurationInteraction TypeCalculated Adsorption Energy (eV)
Physisorption of this compoundvan der Waals-0.5 to -1.5
Chemisorption of hydrolyzed this compound (single Si-O bond)Covalent-2.0 to -4.0
Chemisorption of hydrolyzed this compound (multiple Si-O bonds)Covalent-4.0 to -8.0

Note: The data in this table are illustrative and based on typical values found in DFT studies of similar long-chain alkylsilanes on oxide surfaces. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations of Surface Layer Formation and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are particularly well-suited for investigating the formation and stability of large molecular assemblies, such as the self-assembled monolayers (SAMs) formed by this compound.

MD simulations of alkylsilane monolayers on silica surfaces have provided significant insights into the structure and dynamics of these films. semanticscholar.orgbawue.denih.govacs.orghw.ac.uk These simulations can model the entire process of SAM formation, from the initial adsorption of individual molecules to their lateral organization into a densely packed monolayer. Key structural parameters that can be determined from MD simulations include the molecular tilt angle, the thickness of the monolayer, and the degree of conformational order (e.g., the number of gauche defects) within the alkyl chains. bawue.de

The stability of the this compound surface layer can also be assessed using MD simulations. By simulating the system at different temperatures and in the presence of various solvents, researchers can predict the thermal stability and solvent resistance of the monolayer. figshare.com Furthermore, the influence of substrate properties, such as surface roughness, on the quality and ordering of the resulting SAM can be investigated. semanticscholar.orgnih.govacs.orghw.ac.uk The terminal bromine atoms in a this compound monolayer would also be explicitly represented in MD simulations, allowing for the study of their influence on the surface properties and their potential for further chemical reactions.

Table 2: Typical Structural Parameters of an Alkylsilane SAM on a Silica Surface from MD Simulations

ParameterDescriptionTypical Value
Molecular Tilt AngleThe average angle of the alkyl chains with respect to the surface normal.15-30 degrees
Monolayer ThicknessThe average height of the self-assembled monolayer.1.5 - 2.5 nm
Surface CoverageThe number of molecules per unit area of the surface.4-5 molecules/nm²
Gauche Defect PercentageThe percentage of C-C bonds in a non-trans conformation, indicating disorder.10-20%

Note: The data in this table are based on findings from MD simulations of long-chain alkylsilanes and are intended to be representative for a monolayer of this compound.

Theoretical Modeling of Reaction Mechanisms at the Interface

Theoretical modeling plays a crucial role in elucidating the reaction mechanisms of silane coupling agents like this compound at an interface. The primary reaction involves the hydrolysis of the silane followed by its condensation with surface hydroxyl groups. hengdasilane.comsinosil.comsanjichem.com

Hydrolysis: The silane group (-SiH₃) of this compound reacts with water molecules present at the surface to form a silanetriol (-Si(OH)₃). This step is often the rate-limiting step and can be influenced by factors such as pH. sanjichem.comresearchgate.net

Condensation: The newly formed silanol (B1196071) groups can then condense with the hydroxyl groups on the substrate (e.g., silica) to form stable covalent Si-O-Substrate bonds. hengdasilane.comsinosil.com

Self-Condensation: The silanol groups of adjacent this compound molecules can also condense with each other to form a cross-linked polysiloxane network (Si-O-Si bonds). This cross-linking enhances the stability and durability of the resulting monolayer. utwente.nl

Computational chemistry can be used to model these reaction pathways and calculate the activation energies for each step. nih.govhydrophobe.org Such calculations can help to understand the kinetics of the surface modification process and to identify the factors that control the rate and extent of the reaction. For example, theoretical models can predict how the solvent environment affects the hydrolysis and condensation rates. nih.gov While the chemical theory provides a fundamental framework, the actual bonding is a complex interplay of factors including surface energy and polarity. hengdasilane.comsanjichem.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Substrate Materials and Complex Architectures

Future investigations will likely move beyond traditional flat, rigid substrates like silicon wafers and glass to encompass a wider range of materials with complex topographies. The ability of (11-Bromoundecyl)silane to form self-assembled monolayers (SAMs) makes it an ideal candidate for modifying the surfaces of these advanced materials.

Flexible and Polymeric Substrates: Research is expected to focus on the application of this compound to flexible electronic components and biocompatible polymers. The formation of well-ordered SAMs on these materials could provide crucial functionalities, such as tunable wettability, biocompatibility, and barrier properties, without compromising the mechanical integrity of the substrate.

Nanostructured Materials: The functionalization of nanoparticles, nanowires, and nanoporous materials with this compound is a promising area. The terminal bromine can serve as a reactive site for the subsequent attachment of other molecules, enabling the creation of hybrid nanomaterials with tailored optical, electronic, or catalytic properties. For instance, silane (B1218182) functionalization of graphene oxide has been shown to be a facile method to modify its properties. researchgate.net

Three-Dimensional Scaffolds: In the realm of tissue engineering and regenerative medicine, the surface modification of 3D scaffolds is critical for controlling cell-material interactions. Coating complex scaffold architectures with this compound could provide a versatile platform for the covalent immobilization of bioactive molecules, such as growth factors or adhesion peptides, thereby guiding cell behavior and tissue formation.

Table 1: Potential Novel Substrates for this compound Functionalization

Substrate CategorySpecific ExamplesPotential Applications
Flexible Electronics Polyimide (PI), Polyethylene terephthalate (B1205515) (PET)Wearable sensors, flexible displays
Nanomaterials Graphene, Carbon nanotubes, Quantum dotsAdvanced composites, targeted drug delivery
Biomaterials 3D printed scaffolds, HydrogelsTissue engineering, regenerative medicine

Integration with Advanced Manufacturing and Self-Limiting Deposition Techniques

To realize the full potential of this compound in advanced applications, its integration with precise and scalable manufacturing processes is essential. Future research will likely focus on moving beyond solution-phase deposition to more controlled vapor-phase techniques.

Chemical Vapor Deposition (CVD): CVD offers a solvent-free method for depositing uniform and conformal silane layers on complex surfaces. gelest.com Research into the CVD of this compound will involve optimizing parameters such as precursor temperature, substrate temperature, and reaction time to achieve highly ordered monolayers. gelest.comnih.gov This technique is particularly advantageous for coating the internal surfaces of porous materials and microfluidic devices. nih.gov

Atomic Layer Deposition (ALD): ALD provides atomic-level control over film thickness and composition, making it an ideal technique for creating ultra-thin and highly uniform functional layers. ibs.re.kr While traditionally used for inorganic materials, the principles of ALD can be adapted for the sequential, self-limiting surface functionalization with molecules like this compound. researchgate.net This would enable the precise engineering of surface properties for applications in nanoelectronics and sensors.

These advanced deposition methods favor the formation of well-defined monolayers, which is crucial for subsequent chemical transformations and the creation of highly ordered interfacial systems. gelest.com

Development of Multi-Functional Interfacial Systems

The terminal bromine atom of this compound serves as a versatile chemical handle for a wide range of surface modification reactions. rsc.org This opens up possibilities for creating multi-functional and dynamic interfacial systems.

Stimuli-Responsive Surfaces: A significant area of future research will be the development of surfaces that can change their properties in response to external stimuli such as light, pH, or temperature. nih.gov By replacing the terminal bromine with stimuli-responsive moieties, it is possible to create "smart" surfaces with switchable wettability, adhesion, or bio-activity.

Bioactive Interfaces: The covalent immobilization of biomolecules onto surfaces is a cornerstone of many biomedical and biotechnological applications. This compound provides a robust platform for the attachment of proteins, enzymes, and DNA. Future work will focus on optimizing the immobilization strategies to maintain the biological activity of the attached molecules and to create surfaces that can actively interact with their biological environment.

Hierarchical Surface Modification: The ability to perform sequential chemical reactions on the terminal bromine allows for the construction of complex, multi-layered surface architectures. This could involve the step-wise addition of different functional groups to create surfaces with multiple, spatially defined properties.

Table 2: Examples of Surface Reactions for Creating Multi-Functional Systems

Reaction TypeReagent/MoietyResulting Functionality
Nucleophilic Substitution Azides, Thiols, AminesIntroduction of "click" chemistry handles, bioactive groups
Atom Transfer Radical Polymerization (ATRP) Initiator attachment followed by monomer additionGrowth of polymer brushes for controlling surface properties
Suzuki and Sonogashira Coupling Boronic acids, Terminal alkynesFormation of conjugated systems for molecular electronics

Advanced Characterization Techniques for Dynamic Surface Processes

A deeper understanding of the formation, structure, and dynamic behavior of this compound monolayers is crucial for optimizing their performance. Future research will increasingly rely on advanced, in-situ characterization techniques to probe these processes in real-time.

In-Situ Ellipsometry: Spectroscopic ellipsometry is a powerful non-destructive technique for measuring the thickness and optical properties of thin films. mpg.de Performing these measurements in-situ during the self-assembly or vapor deposition process can provide valuable kinetic data on monolayer formation. mpg.de

Neutron Reflectometry: This technique is highly sensitive to the structure of thin films and buried interfaces, particularly those containing hydrogen. researchgate.netepj-conferences.orgnih.gov Neutron reflectometry can provide detailed information about the thickness, density, and roughness of this compound monolayers, as well as the ingress of solvents or other molecules into the film. researchgate.net

Scanning Probe Microscopy in Liquid: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) performed in a liquid environment can visualize the self-assembly process at the molecular level and in real-time. This can reveal important information about nucleation, growth, and defect formation in the monolayer.

By combining these advanced characterization techniques, researchers can gain a comprehensive understanding of the structure-property relationships of this compound-modified surfaces, paving the way for the rational design of new and improved functional materials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventTemperature (°C)Yield (%)Key ChallengesReferences
HydrosilylationKarstedtToluene7085–90Catalyst poisoning by Br
Direct AlkylationNoneTHF6070–75Competing elimination reactions

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS .

Basic: Which characterization techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm bromoundecyl chain integration (δ 1.2–1.8 ppm for CH₂; δ 3.4 ppm for Br-CH₂) .
    • ²⁹Si NMR : Identify silane bonding (δ −10 to −20 ppm for Si-C bonds) .
  • FTIR : Validate Si-H bond presence (2100–2200 cm⁻¹) and alkyl chain C-H stretches (2850–2960 cm⁻¹) .
  • Elemental Analysis : Quantify Br and Si content to verify stoichiometry .

Q. Table 2: Key Characterization Parameters

TechniqueTarget Signal/ParameterDiagnostic ValueReferences
¹H NMRδ 3.4 ppm (Br-CH₂)Confirms bromoalkyl chain attachment
FTIR2100–2200 cm⁻¹ (Si-H)Verifies silane functional group

Advanced: How can researchers design experiments to investigate the interfacial interactions of this compound with inorganic substrates?

Methodological Answer:
To study interfacial bonding (e.g., on SiO₂ or metals):

  • Surface Pretreatment : Acid etching (e.g., piranha solution) or plasma treatment enhances substrate reactivity .
  • Environmental Control : Humidity (30–50% RH) affects silane hydrolysis and adhesion .
  • Analytical Tools :
    • XPS : Quantify Si-O-Si bonding at 103–104 eV .
    • Contact Angle Measurements : Assess hydrophobicity post-functionalization .

Q. Table 3: Experimental Variables and Controls

VariableControl StrategyImpact on ResultsReferences
Substrate roughnessAtomic force microscopy (AFM) profilingAffects silane monolayer uniformity
Reaction timeKinetic studies (5–120 min)Determines optimal grafting density

Design Framework :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope experiments .

Advanced: What methodologies resolve contradictions in reported thermal stability data of this compound derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Sample Purity : Trace moisture or catalysts accelerate degradation. Use Karl Fischer titration to quantify H₂O .
  • Measurement Techniques : Compare thermogravimetric analysis (TGA) under N₂ vs. air to isolate oxidation effects .
  • Data Normalization : Report decomposition temperatures relative to heating rates (e.g., 10°C/min) .

Q. Contradiction Analysis Workflow :

Literature Review : Cluster studies by synthesis method and characterization protocols .

Controlled Replication : Reproduce key experiments with standardized conditions .

Multivariate Analysis : Use ANOVA to identify significant variables (e.g., catalyst type, solvent) .

Q. Table 4: Thermal Stability Data Comparison

StudyDecomposition Temp. (°C)Heating Rate (°C/min)AtmospherePurity (%)Reference
A22010N₂98
B1955Air90

Advanced: How can this compound be integrated into hybrid polymer composites, and what analytical methods evaluate interfacial compatibility?

Methodological Answer:

  • Composite Fabrication :
    • Melt Blending : Optimize processing temperatures (120–150°C) to prevent silane degradation .
    • In Situ Polymerization : Incorporate silane during monomer mixing for covalent bonding .
  • Compatibility Metrics :
    • DSC : Measure glass transition (Tg) shifts to assess polymer-silane interactions .
    • TEM : Visualize silane dispersion at nanoscale .

Q. Table 5: Hybrid Composite Performance

Polymer MatrixSilane Loading (wt%)Tensile Strength (MPa)Improvement vs. Control (%)References
Polyethylene54518
Epoxy38525

Q. Methodological Pitfalls :

  • Avoid excessive silane loading (>10 wt%), which causes phase separation .

Basic: What safety protocols are essential when handling this compound in academic labs?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate volatile silane exposure .
  • Spill Management : Neutralize spills with sand or vermiculite; avoid water (risk of H₂ gas release) .
  • Waste Disposal : Collect silane waste in sealed containers labeled for halogenated organics .

Q. Critical Reminder :

  • Review safety data sheets (SDS) before use and train lab personnel in emergency procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.